Cas no 1017465-69-8 (4-(4-methoxyphenyl)oxan-4-amine)

4-(4-methoxyphenyl)oxan-4-amine structure
1017465-69-8 structure
Product Name:4-(4-methoxyphenyl)oxan-4-amine
CAS No:1017465-69-8
MF:C12H17NO2
MW:207.268883466721
CID:1130543
PubChem ID:24273706
Update Time:2025-07-22

4-(4-methoxyphenyl)oxan-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methoxyphenyl)oxan-4-amine
    • AC1Q4A2S
    • SureCN12967056
    • MolPort-003-751-667
    • AKOS005260330
    • AB54645
    • EN300-62537
    • T7055826
    • 4-(4-METHOXY-PHENYL)-TETRAHYDRO-PYRAN-4-YLAMINE
    • 4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-AMINE
    • AC1Q4A2S; SureCN12967056; MolPort-003-751-667; AKOS005260330; AB54645; EN300-62537; T7055826; 4-(4-METHOXY-PHENYL)-TETRAHYDRO-PYRAN-4-YLAMINE; 4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-AMINE;
    • CS-0439930
    • SCHEMBL12967056
    • Z381654638
    • 1017465-69-8
    • Inchi: 1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5H,6-9,13H2,1H3
    • InChI Key: JIXHHFBHQNKYDO-UHFFFAOYSA-N
    • SMILES: O1CCC(C2C=CC(=CC=2)OC)(CC1)N

Computed Properties

  • Exact Mass: 207.125929g/mol
  • Monoisotopic Mass: 207.125929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 207.27g/mol
  • XLogP3: 0.9
  • Topological Polar Surface Area: 44.5Ų

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Additional information on 4-(4-methoxyphenyl)oxan-4-amine

Introduction to 4-(4-methoxyphenyl)oxan-4-amine (CAS No. 1017465-69-8)

4-(4-methoxyphenyl)oxan-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1017465-69-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a benzene ring substituted with a methoxy group and is linked to an oxane ring through an amine functional group. The structural motif of this compound positions it as a valuable intermediate in the development of various pharmacologically active molecules, particularly those targeting neurological and cardiovascular pathways.

The chemical structure of 4-(4-methoxyphenyl)oxan-4-amine consists of a six-membered oxygen-containing heterocycle (oxane) connected to a phenyl ring bearing a methoxy substituent at the para position relative to the amine linkage. This specific arrangement imparts unique electronic and steric properties, making it a versatile scaffold for medicinal chemists. The presence of both electron-donating methoxy and electron-withdrawing amine groups enhances its reactivity, facilitating further functionalization for drug design purposes.

In recent years, 4-(4-methoxyphenyl)oxan-4-amine has garnered attention in the field of drug discovery due to its potential as a precursor in synthesizing novel therapeutic agents. Its oxane ring, a stable five-membered ether, provides structural rigidity that can be advantageous in designing molecules with improved metabolic stability and bioavailability. Additionally, the aromatic nature of the phenyl ring coupled with the methoxy group allows for interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.

One of the most compelling aspects of 4-(4-methoxyphenyl)oxan-4-amine is its utility in constructing complex molecular architectures. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the amine or methoxy positions have led to compounds exhibiting promising activities in preclinical models related to central nervous system (CNS) disorders. The oxan-4-amine core has been incorporated into molecules designed to interact with neurotransmitter receptors, offering potential therapeutic benefits in conditions such as depression, anxiety, and neurodegeneration.

The synthesis of 4-(4-methoxyphenyl)oxan-4-amine typically involves multi-step organic transformations starting from readily available aromatic precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the key carbon-nitrogen and carbon-oxygen bonds within the molecule. These modern synthetic approaches not only improve yield but also minimize waste, aligning with green chemistry principles.

Recent studies have highlighted the role of 4-(4-methoxyphenyl)oxan-4-amine in developing kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression. The oxan-4-amine scaffold can be tailored to mimic natural substrates or modulate enzyme activity through selective binding interactions. By integrating this moiety into drug candidates, researchers aim to achieve higher selectivity and potency against disease-causing kinases while reducing off-target effects.

The pharmacokinetic properties of derivatives derived from 4-(4-methoxyphenyl)oxan-4-amine have also been extensively studied. Computational modeling techniques have been instrumental in predicting how structural variations influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These insights have guided medicinal chemists in optimizing lead compounds for clinical development. For example, modifications designed to enhance solubility or reduce metabolic clearance have significantly improved candidate drug properties.

Moreover, the biological activity of 4-(4-methoxyphenyl)oxan-4-amine has been explored in various disease models. Preclinical data suggest that certain analogs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production or modulating immune cell signaling pathways. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The ability to fine-tune activity through structural modifications offers a strategic advantage in addressing complex pathological mechanisms.

The role of computational chemistry in understanding the behavior of 4-(4-methoxyphenyl)oxan-4-amine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into how this compound interacts with biological targets at an atomic level. These computational tools complement experimental approaches by predicting binding affinities, conformations, and dynamic behaviors that are difficult to observe empirically. Such data-driven insights accelerate the discovery process by guiding rational design iterations.

In conclusion, 4-( 4 -methoxyphenyl ) oxan - 4 -amine ( CAS No . 1017465 -69 -8 ) represents a structurally intriguing and biologically relevant compound with broad applications in pharmaceutical research . Its unique scaffold , coupled with its synthetic accessibility , positions it as a valuable building block for developing novel therapeutics . As research progresses , continued exploration of its derivatives promises to yield innovative treatments for diverse medical conditions . The integration of cutting-edge synthetic methods , computational modeling , and biological evaluation underscores its significance as an intermediate in modern drug discovery efforts .

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